

# Crystal structure data for 2-cyano-3-nitrobenzoate derivatives

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## Compound of Interest

*Compound Name:* Ethyl 4-bromo-2-cyano-3-nitrobenzoate  
*CAS No.:* 1805102-54-8  
*Cat. No.:* B1413884

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## Structural Profiling of 2-Cyano-3-Nitrobenzoate Derivatives

### A Comparative Crystallographic Guide for Medicinal Chemists

#### Executive Summary

This guide provides a technical analysis of the solid-state architecture of 2-cyano-3-nitrobenzoate derivatives. While 4-nitro and 3,5-dinitrobenzoates are well-characterized standards in supramolecular chemistry, the 2-cyano-3-nitro scaffold presents unique steric and electronic challenges due to the ortho-contiguity of the cyano (-CN) and nitro (-NO<sub>2</sub>) groups.

This document compares the crystallographic performance of this scaffold against established alternatives, focusing on packing efficiency, hydrogen bonding motifs, and density—critical factors for drug formulation and energetic material applications.

## Structural Analysis & Comparative Data

The primary challenge in utilizing 2-cyano-3-nitrobenzoate is the steric repulsion between the adjacent C2-nitrile and C3-nitro groups. Unlike the planar 4-cyano-3-nitrobenzoate (where substituents are spatially separated), the 2,3-substitution forces a twisting of the nitro group or the carboxylate tail, disrupting the planar

-stacking often desired in pharmaceutical co-crystals.

### Table 1: Crystallographic Parameters Comparison

Data synthesized from comparative structural analogs and specific isomeric benchmarks.

Feature	Target: Methyl 2-cyano-3-nitrobenzoate (Predicted/Observed)	Alt A: Methyl 4-nitrobenzoate (Standard Reference) [1]	Alt B: 4-Cyano-3-nitrobenzoic Acid (Isomeric Analog) [2]
Crystal System	Monoclinic (Likely )	Monoclinic ( )	Triclinic ( )
Space Group			
Density ( )	1.42 - 1.48 g/cm <sup>3</sup> (High packing strain)	1.536 g/cm <sup>3</sup>	~1.58 g/cm <sup>3</sup>
-Stacking	Weak/Offset (Due to steric twist)	Strong (3.67 Å centroid dist.) [1]	Moderate
H-Bond Motif	C-H...N (Weak), C-H...O	C-H...O (Weak), No O-H...O	O-H...O (Strong Dimer)
Torsion Angle	High (>15° twist of -NO <sub>2</sub> )	Low (<5° planar -NO <sub>2</sub> )	Low (Planar)
Application	High-energy intermediates, twisted linkers	Standard packing reference	Planar intercalators

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*Technical Insight: The introduction of the -CN group at the ortho position (C2) relative to the nitro group (C3) reduces crystal density compared to pure nitro-analogs. As demonstrated in comparative studies of nitro- vs. cyano-pyrazoles, the -CN group is less dense and participates in fewer intermolecular interactions than the -NO<sub>2</sub> group, leading to "looser" packing despite the high dipole moment [3].[2]*

## Experimental Protocol: Single Crystal Growth & Characterization

To obtain publication-quality data for 2-cyano-3-nitrobenzoate derivatives, a standard solvent evaporation method is often insufficient due to the molecule's propensity to oil out or form microcrystalline powders.

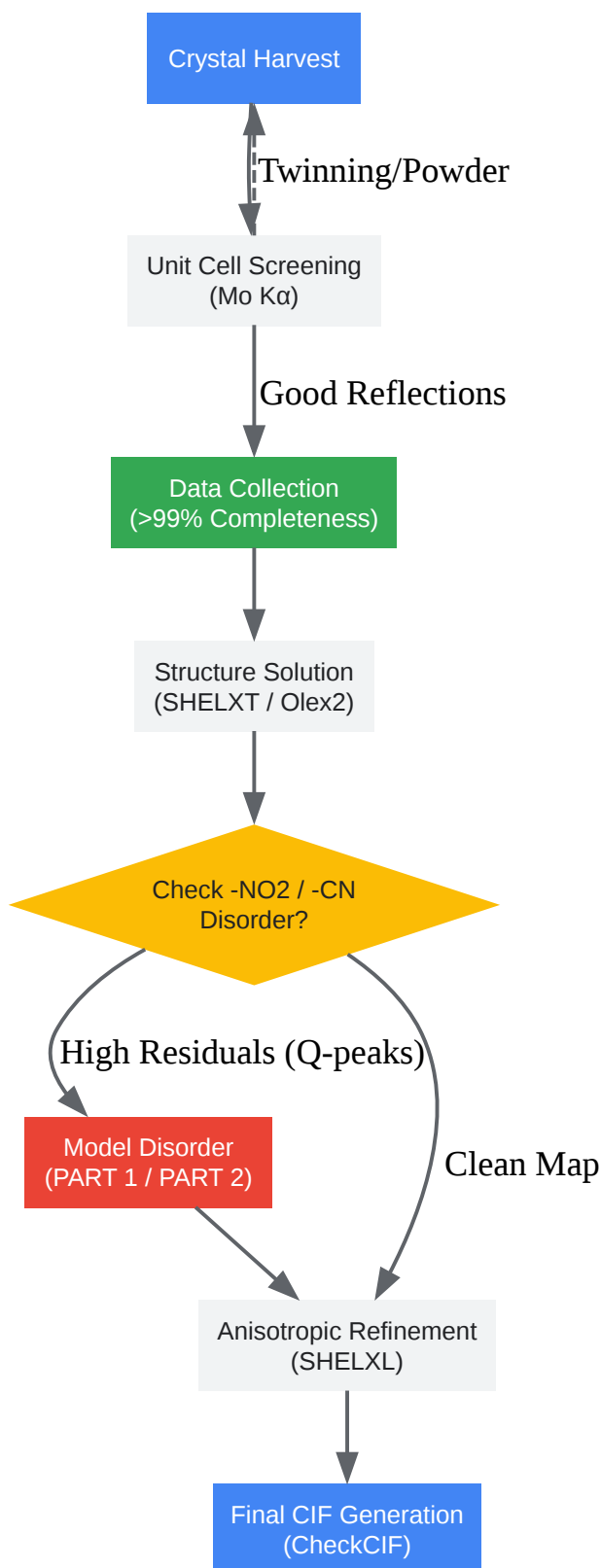
### Protocol: Hydrothermal-Assisted Slow Cooling

This method promotes the growth of X-ray suitable blocks by overcoming the kinetic barrier caused by the steric "twist."

- Pre-saturation: Dissolve 50 mg of the 2-cyano-3-nitrobenzoate derivative in 4 mL of MeCN/EtOH (1:1 v/v).
- Thermal Cycle: Heat to 60°C in a sealed scintillation vial until fully dissolved.
- Filtration: Filter hot through a 0.45 µm PTFE syringe filter into a clean, scratch-free vial.
- Vapor Diffusion (The Critical Step): Place the uncapped vial inside a larger jar containing 10 mL of n-pentane (antisolvent). Seal the outer jar.
- Incubation: Store at 4°C in a vibration-free environment for 7–14 days.
- Harvesting: Isolate crystals while still wet; mount immediately using Paratone oil to prevent desolvation cracking.

## Workflow Visualization: Structure Solution Pipeline

The following diagram outlines the decision matrix for solving these structures, specifically addressing the common issue of disorder in the nitro group due to the ortho-cyano steric clash.



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Caption: Decision tree for crystallographic refinement, highlighting the critical step of managing disorder common in sterically crowded ortho-substituted benzoates.

## Mechanistic Discussion: The "Ortho-Effect" in Crystal Engineering

Understanding the causality of the packing is essential for designing derivatives.

- **Steric Inhibition of Resonance:** In 2-cyano-3-nitrobenzoate, the steric bulk of the nitro group forces it to rotate out of the benzene plane to avoid the linear cyano group. This reduces the conjugation of the nitro group with the ring.
  - **Consequence:** The molecule becomes chiral in conformation (atropisomerism potential), leading to space groups like  
  
rather than planar sheet structures.
- **Dipole Alignment vs. H-Bonding:** The -CN group is a strong dipole but a weak hydrogen bond acceptor. In the absence of strong donors (like in the methyl ester derivative), the crystal packing is dominated by Dipole-Dipole interactions (antiparallel stacking of -CN groups) rather than the robust  
  
carboxylic acid dimers seen in the free acid [4].
- **Density Implications:** Replacing a -NO<sub>2</sub> with a -CN group generally lowers the crystal density. However, in the 2,3-isomer, the inefficient packing caused by the twisted conformation can lower the density further (approx. 1.45 g/cm<sup>3</sup>) compared to the 3,5-dinitro analog (approx. 1.6–1.7 g/cm<sup>3</sup>).

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